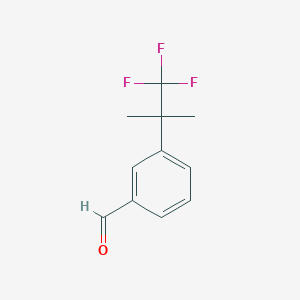

3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, an improved process for preparing fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (sevoflurane) involves reacting 1,1,1,3,3,3-hexafluoro-2-propanol with formaldehyde and hydrogen fluoride .

Molecular Structure Analysis

The molecular structure of “3-AMINO-5-(2,2,2-TRIFLUORO-1,1-DIMETHYLETHYL)ISOXAZOLE” is represented by the linear formula C7H9F3N2O .

Chemical Reactions Analysis

The solvolysis rates of 2,2,2-trifluoro-1-(3-chlorophenyl)-1-(substituted phenyl)ethyl and 2,2,2-trifluoro-1-(3,5-dichlorophenyl)-1-(substituted phenyl)ethyl have been studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-AMINO-5-(2,2,2-TRIFLUORO-1,1-DIMETHYLETHYL)ISOXAZOLE” include a molecular weight of 194.16, and it appears as a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Catalysis and Green Chemistry

One of the significant applications of benzaldehyde derivatives, including 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde, is in catalysis. A study by Zuyls et al. (2008) introduced lanthanide formamidinates as highly effective catalysts for the Tishchenko reaction, demonstrating the utility of these complexes in the dimerization of benzaldehyde derivatives to esters with remarkable efficiency (Zuyls et al., 2008). This process is facilitated by the high Lewis acidity of the catalysts, which can be used on a preparative scale without solvents, showcasing a move towards greener chemical processes.

Verdía et al. (2017) emphasized the role of ionic liquids, which serve as both solvents and catalysts, in promoting green chemistry through the Knoevenagel condensation. This approach aligns with the principles of green chemistry by minimizing the environmental impact of chemical processes (Verdía, Santamarta, & Tojo, 2017).

Metal-Organic Frameworks (MOFs)

The development and functionalization of Metal-Organic Frameworks (MOFs) for catalysis and sensing applications is another area where benzaldehyde derivatives find use. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide MOFs that showed selective sensitivity to benzaldehyde derivatives, highlighting the potential for these materials in luminescence sensing applications (Shi, Zhong, Guo, & Li, 2015). The unique luminescence properties of these MOFs make them suitable for detecting various benzaldehyde-based derivatives, offering avenues for advancements in chemical sensing technologies.

Safety and Hazards

The safety information for “3-AMINO-5-(2,2,2-TRIFLUORO-1,1-DIMETHYLETHYL)ISOXAZOLE” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth if swallowed .

Eigenschaften

IUPAC Name |

3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-10(2,11(12,13)14)9-5-3-4-8(6-9)7-15/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKZGERAJZMSAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2892072.png)

![5-bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2892073.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B2892076.png)

![2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2892085.png)

![1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2892086.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine](/img/structure/B2892087.png)